The Definitive Guide to[2-(Azetidin-3-yloxy)ethyl]diethylamine in Modern Drug Discovery
The Definitive Guide to[2-(Azetidin-3-yloxy)ethyl]diethylamine in Modern Drug Discovery
As the landscape of medicinal chemistry shifts toward more complex, non-classical chemical space, the strategic incorporation of sp³-rich, conformationally restricted scaffolds has become paramount. Among these, [2-(Azetidin-3-yloxy)ethyl]diethylamine has emerged as a highly specialized bifunctional building block.
This technical whitepaper provides an in-depth analysis of this molecule, exploring the causality behind its structural design, its profound impact on the physicochemical properties of drug candidates, and the precise experimental methodologies required to integrate it into complex pharmacophores, such as Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity & Quantitative Profiling[2-(Azetidin-3-yloxy)ethyl]diethylamine is a highly polar, sp³-rich aliphatic heterocycle. It is predominantly utilized in its dihydrochloride salt form to ensure bench stability and prevent the oxidative degradation common to free aliphatic amines.
Table 1: Fundamental Physicochemical Data
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Structural Significance |
| CAS Registry Number | 1342721-88-3 | 1384429-87-1[1] | Ensures precise reagent sourcing. |
| Molecular Formula | C₉H₂₀N₂O | C₉H₂₂Cl₂N₂O | High hydrogen-to-carbon ratio (sp³ character). |
| Molecular Weight | 172.27 g/mol | 245.19 g/mol [1] | Low MW allows for appendage without violating Lipinski's rules. |
| Nucleophilic Site | Secondary Amine (Azetidine) | Protonated (Requires base) | Primary site for scaffold attachment (SNAr/Amidation). |
| Solubilizing Site | Tertiary Amine (Diethyl) | Protonated (Salt) | Provides a basic pKa (~9.5) for aqueous solubility. |
Structural Rationale: The "Why" Behind the Motif
In advanced drug design, every atom must justify its presence. The architecture of [2-(Azetidin-3-yloxy)ethyl]diethylamine is deliberately engineered to solve three pervasive issues in modern drug discovery: poor aqueous solubility, rapid metabolic clearance, and off-target lipophilic binding.
The Azetidine Core: Conformational Rigidity and sp³ Enrichment
Historically, medicinal chemists relied on piperidines or flexible alkyl chains to append solubilizing groups. However, four-membered saturated heterocycles like azetidines have garnered immense attention due to their compact, polar, and sp³-rich structures[2]. The high ring strain and conformational rigidity of the azetidine core force the attached side chain into a specific spatial vector. This rigidity prevents the molecule from adopting collapsed, intramolecularly hydrogen-bonded conformations, thereby lowering the overall lipophilicity (LogP) and drastically improving metabolic stability against cytochrome P450 enzymes[3].
The Ether Linkage: Metabolic Evasion
Connecting the azetidine to the terminal amine via an ether (-O-) bridge rather than an ester or amide is a calculated choice. Esters are highly susceptible to plasma esterases, and amides can be rigid and polar to the point of limiting membrane permeability. The ether oxygen provides a stable hydrogen-bond acceptor that enhances target engagement while remaining metabolically inert.
The Diethylamine Terminus: The "Polar Keel"
The terminal diethylamine group acts as a potent solubilizing moiety. Because it is a tertiary amine, it is sterically hindered enough to avoid unwanted nucleophilic side reactions during synthesis, yet basic enough to remain protonated at physiological pH. In the context of large, lipophilic molecules like PROTACs, this group acts as a "polar keel"—a hydrophilic microdomain that tethers the molecule to cytosolic water, preventing the entire linker system from embedding non-specifically into lipid rafts[].
Diagram 1: Logical mapping of how specific structural motifs in the molecule dictate ADME properties.
Applications in Targeted Protein Degradation (PROTACs)
PROTACs are heterobifunctional molecules that frequently exceed the upper limits of passive membrane permeability due to their high molecular weight[]. The linker connecting the target ligand to the E3 ligase ligand is not merely a passive tether; it is a critical determinant of the molecule's physicochemical fate.
Recent structural optimization campaigns have demonstrated that replacing flexible alkyl or PEG linkers with rigid, azetidine-containing motifs significantly enhances the degradation activity and metabolic stability of PROTACs[5]. By incorporating[2-(Azetidin-3-yloxy)ethyl]diethylamine as a linker appendage or terminal solubilizer, chemists can artificially lower the chromatographic polar surface area (ePSA) while maintaining the basicity required for oral or targeted bioavailability[6].
Experimental Methodology: Self-Validating SNAr Integration
To successfully integrate this building block into a target scaffold (e.g., a fluorinated heteroaryl core), one must exploit the differential nucleophilicity of its two nitrogen atoms. The secondary amine of the azetidine is highly nucleophilic, whereas the tertiary diethylamine is sterically hindered and non-nucleophilic.
The following Nucleophilic Aromatic Substitution (SNAr) protocol is designed as a self-validating system, ensuring high regioselectivity and complete consumption of the starting material.
Step-by-Step SNAr Protocol
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Preparation of the Reaction Matrix: Charge a dry, argon-purged reaction vial with the electrophilic aryl fluoride/chloride scaffold (1.0 equivalent). Causality: Argon purging prevents the oxidative degradation of electron-rich intermediates at elevated temperatures.
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Reagent Introduction: Add [2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride (1.2 equivalents). Causality: A slight excess ensures complete consumption of the valuable scaffold. The dihydrochloride salt is used for precise stoichiometric weighing due to its non-hygroscopic nature compared to the free base.
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Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.5 equivalents) to the mixture. Causality: The stoichiometry here is vital. Two equivalents of DIPEA are immediately consumed to neutralize the two HCl molecules bound to the reagent, liberating the free amines. The remaining 1.5 equivalents act as the acid scavenger for the HF or HCl byproduct generated during the SNAr coupling. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile.
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Solvation and Heating: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) and heat to 85 °C for 12 hours. Causality: DMF is a polar aprotic solvent that effectively stabilizes the Meisenheimer complex transition state during SNAr. Temperatures exceeding 100 °C should be avoided to prevent thermal ring-opening of the strained azetidine core.
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Workup and Isolation: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: The LiCl wash is a highly specific technique used to partition DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during downstream purification.
Diagram 2: Reagent causality and workflow for the SNAr integration of the azetidine building block.
Analytical Validation Parameters
To confirm the successful integration and structural integrity of the azetidine motif, rigorous analytical validation is required:
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¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The integration of the azetidine ring is confirmed by the presence of highly characteristic, strained proton signals. The methine proton (CH-O) at the 3-position of the azetidine typically resonates as a distinct multiplet in the downfield aliphatic region (δ 4.10 - 4.40 ppm) due to the combined deshielding effects of the adjacent oxygen and the ring strain. The azetidine CH₂ protons will appear as two sets of multiplets (δ 3.50 - 3.90 ppm).
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LC-MS (ESI+): The presence of the basic diethylamine group ensures excellent ionization in positive electrospray ionization (ESI+) mode. The analyst should observe a dominant[M+H]⁺ peak corresponding to the exact mass of the coupled product. A common fragmentation pattern includes the loss of the diethylamine moiety (-73 Da) under high collision energy.
References
- CymitQuimica. "CAS: 1384429-87-1 | CymitQuimica:[2-(azetidin-3-yloxy)ethyl]diethylamine dihydrochloride." cymitquimica.com.
- ChemSrc. "1342721-88-3_[2-(Azetidin-3-yloxy)ethyl]diethylamineCAS." chemsrc.com.
- National Institutes of Health (NIH). "Azetidines in medicinal chemistry: emerging applications and approved drugs." nih.gov.
- BOC Sciences. "Enhancing PROTAC Stability and Cell Permeability." bocsci.com.
- ResearchGate. "Structures of some azetidine‐based drugs." researchgate.net.
- National Institutes of Health (NIH). "Property-based optimisation of PROTACs." nih.gov.
- ACS Publications. "Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases." acs.org.
Sources
- 1. CAS: 1384429-87-1 | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
